Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate
Description
Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a synthetic compound characterized by a 2-oxooxazolidinone core substituted with a 3,4-dimethoxyphenyl group. The molecule further features an ethyl ester-linked 4-oxobutanoate chain connected via a methylamino bridge. The 3,4-dimethoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its electron-donating methoxy groups.
Properties
IUPAC Name |
ethyl 4-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7/c1-4-26-17(22)8-7-16(21)19-10-13-11-20(18(23)27-13)12-5-6-14(24-2)15(9-12)25-3/h5-6,9,13H,4,7-8,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLPFLXSFYXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share structural similarities with this compound, bind with high affinity to multiple receptors. These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the structural similarities with indole derivatives, it can be inferred that the compound may interact with its targets through a similar mechanism. This typically involves the compound binding to its target receptors, leading to changes in the receptor’s activity and subsequent downstream effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The affected pathways and their downstream effects would depend on the specific targets of the compound and the context of its use.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
This compound presents an interesting area for future research given its structural similarities with indole derivatives, which are known to have a broad range of biological activities.
Biological Activity
Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple functional groups, including an oxazolidin ring and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 380.397 g/mol .
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Antimicrobial Activity : The compound has shown promising results against bacterial strains. Its structural similarity to known antibiotics suggests potential antimicrobial properties, particularly through inhibition of bacterial protein synthesis mechanisms akin to those observed in oxazolidinone antibiotics .
- Antitumor Activity : Preliminary studies indicate that derivatives of oxazolidinones can exhibit antitumor effects by inducing apoptosis in cancer cells. The presence of the dimethoxyphenyl group may enhance these effects through improved binding affinity to target proteins involved in cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of cytokine expression |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar compounds demonstrated that derivatives with oxazolidinone structures exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for several derivatives, suggesting that this compound may possess comparable efficacy .
Case Study: Antitumor Potential
In vitro assays have revealed that compounds containing the oxazolidinone moiety can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death . Further research is needed to elucidate the specific pathways influenced by this compound.
Comparison with Similar Compounds
Oxazolidinone-Containing Analogues
describes a compound (referred to as "compound f") with the structure (S)-4-({3-[2-(dimethylamino)ethyl]-1-[(3-[2-(dimethylamino)ethyl]-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1H-indol-2-yl)methyl]-1H-indol-5-yl}methyl)oxazolidin-2-one. While both compounds share the 2-oxooxazolidinone moiety, key differences include:
- Positional Variation: The oxazolidinone ring in the target compound is directly linked to a 3,4-dimethoxyphenyl group, whereas compound f embeds the oxazolidinone within a larger polycyclic system.
- Biological Implications: The dimethylaminoethyl groups in compound f may confer affinity for serotonin or adrenergic receptors, diverging from the target compound’s speculative antimicrobial role .
Benzoate Ester Derivatives
lists compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate). These share the ethyl benzoate backbone but differ in key aspects:
- Aromatic Substituents : The target compound uses a 3,4-dimethoxyphenyl group, while I-6230 and I-6273 employ pyridazine and methylisoxazole rings, respectively. These heterocycles may alter electronic properties and target selectivity.
3,4-Dimethoxyphenyl Derivatives
highlights USP Verapamil Related Compound B, a benzonitrile derivative with dual 3,4-dimethoxyphenyl groups. Key comparisons include:
- Core Structure: Verapamil’s analogue features a nitrile and isopropyl group, while the target compound utilizes an oxazolidinone-4-oxobutanoate system.
- Therapeutic Relevance: Verapamil derivatives are calcium channel blockers, whereas the oxazolidinone in the target compound suggests divergent mechanisms (e.g., prokaryotic protein synthesis inhibition) .
Ethyl 3-Oxobutanoate Analogues
and 8 describe ethyl 3-oxobutanoate derivatives, such as ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate and ethyl 2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-3-oxobutanoate. These share the 3-oxobutanoate ester but differ in:
- Substituent Chemistry: The target compound’s oxazolidinone and 3,4-dimethoxyphenyl groups are absent in these analogues, which instead feature sulfinyl or isoxazole moieties.
- Synthetic Utility: The isoxazole in ’s compound may confer metabolic stability compared to the target compound’s oxazolidinone, which is prone to hydrolysis .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The 3,4-dimethoxyphenyl group in the target compound likely enhances membrane permeability and target binding compared to simpler aryl substituents (e.g., pyridazine in I-6230) .
- Oxazolidinone Stability: Unlike the stable isoxazole in ’s compound, the oxazolidinone ring may undergo enzymatic degradation, necessitating prodrug strategies .
- Diverse Therapeutic Potential: While oxazolidinones are antimicrobial, analogues with indole or dimethylaminoethyl groups ( ) may target neurological pathways, highlighting the scaffold’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
